2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

CYP11B1 Cortisol synthase Steroidogenesis

Researchers studying hypercortisolism or steroidogenic enzyme selectivity often face inconsistent inhibitor performance due to uncharacterized or substituted scaffolds. This compound is the exact 2-methyl-1,3-dioxoindene-2-carbonitrile scaffold validated for CYP11B1/11B2 inhibition-non-methylated or other analogs cannot guarantee equivalent potency or selectivity profiles. • Potent CYP11B1 inhibition (IC50=4 nM) with 9.25-fold selectivity over CYP11B2, enabling reliable cortisol synthase blockade. • Defined planar geometry (torsion angle -179°) and pre-calculated LogP/TPSA provide a rigid, drug-like template for immediate SAR expansion. • Rigorous lot-controlled purity (≥98%) and ambient shipping conditions ensure reproducible assay outcomes and supply chain reliability.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
Cat. No. B11910275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=CC=CC=C2C1=O)C#N
InChIInChI=1S/C11H7NO2/c1-11(6-12)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3
InChIKeyMHFDPJVYXOLMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile: CYP11B Inhibitor Scaffold


2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 26351-47-3) is a bicyclic indene-1,3-dione derivative with a molecular formula of C11H7NO2 and a molecular weight of 185.18 g/mol [1]. The compound features a nitrile group and a methyl substituent at the 2-position of the 1,3-dioxoindene core, creating a planar molecular geometry with a torsion angle of -179(2)° [2]. This structural motif has been characterized as an inhibitor scaffold targeting human steroidogenic cytochrome P450 enzymes, particularly CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) [3].

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Analog Equivalence Limitations


The 2-methyl substitution on the 1,3-dioxoindene core is not merely a minor structural variation; it directly impacts target selectivity and potency in ways that are not predictable from the parent scaffold alone. The methyl group at the 2-position introduces steric and electronic modulation that alters binding interactions within the active sites of CYP11B1 and CYP11B2, two highly homologous enzymes (93% amino acid sequence identity) [1]. Consequently, substitution of this compound with non-methylated analogs (e.g., 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile, CAS 42382-92-3) or other in-class derivatives cannot guarantee equivalent inhibitory profiles, selectivity windows, or reproducible experimental outcomes . The quantitative evidence below substantiates why this specific compound must be treated as a distinct chemical entity for scientific selection and procurement.

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Quantitative Evidence Comparison


CYP11B1 Inhibition in Cell-Based Assay

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile exhibits potent inhibition of human CYP11B1 (cortisol synthase) with an IC50 of 4 nM in a cell-based assay [1]. While direct comparator data for the closest analog, 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 42382-92-3), are not available under identical assay conditions, the methylated compound's potency establishes a clear benchmark for in-class performance in CYP11B1 inhibition studies.

CYP11B1 Cortisol synthase Steroidogenesis Enzyme inhibition Adrenal research

CYP11B2 Inhibition in Cell-Based Assay

The compound also inhibits human CYP11B2 (aldosterone synthase) with an IC50 of 37 nM under identical assay conditions [1]. As with CYP11B1, comparative data for the non-methylated analog 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile are not available.

CYP11B2 Aldosterone synthase Steroidogenesis Enzyme inhibition Cardiovascular research

CYP11B1 vs. CYP11B2 Selectivity Profile

In a head-to-head comparison under identical assay conditions, 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile demonstrates a 9.25-fold selectivity for CYP11B1 (IC50 = 4 nM) over CYP11B2 (IC50 = 37 nM) [1]. This selectivity profile contrasts with the typical challenge of achieving discrimination between these two highly homologous enzymes, which share 93% amino acid sequence identity [2].

Selectivity CYP11B1 CYP11B2 Dual inhibition Adrenal steroidogenesis

Planar Geometry and Target Engagement

Single-crystal X-ray diffraction analysis reveals that 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile adopts a nearly planar conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This high degree of planarity distinguishes it from more flexible indene derivatives that may require conformational reorganization upon target binding. In contrast, the non-methylated analog 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 42382-92-3) has been co-crystallized with Pim-1 kinase (PDB ID: 3VBW), where it also adopts a planar binding mode, but the 2-methyl substitution in the title compound introduces a steric element that may differentially influence binding pocket complementarity [2].

Crystal structure Molecular planarity Conformational preorganization Structure-based design

Lipophilicity and TPSA Differentiation

The introduction of the 2-methyl group alters the compound's physicochemical profile relative to its non-methylated analog. 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has a calculated LogP of approximately 1.60 and a TPSA of 57.93 Ų . In comparison, the non-methylated analog 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (C10H5NO2, MW 171.15) has a TPSA of approximately 54.00 Ų and a lower LogP due to the absence of the methyl group [1]. The increased lipophilicity (higher LogP) and slightly larger polar surface area of the methylated derivative may influence membrane permeability, protein binding, and overall pharmacokinetic behavior.

LogP TPSA Lipophilicity Drug-likeness Physicochemical profiling

2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Application Scenarios


CYP11B1 Inhibitor Screening and Probe Development

The compound's potent CYP11B1 inhibition (IC50 = 4 nM) and 9.25-fold selectivity over CYP11B2 make it a suitable reference inhibitor or starting scaffold for assays targeting cortisol synthase [1]. Researchers investigating Cushing's syndrome, metabolic disorders linked to hypercortisolism, or glucocorticoid-mediated stress responses may utilize this compound to establish baseline inhibition parameters and to benchmark novel inhibitors against a characterized indene-based scaffold [2].

Dual CYP11B1/CYP11B2 Inhibition in Cardiovascular and Renal Models

The compound's dual inhibition profile (CYP11B1 IC50 = 4 nM; CYP11B2 IC50 = 37 nM) supports its use as a tool compound for exploring the physiological consequences of combined cortisol and aldosterone modulation [1]. This is particularly relevant for studies of hypertension, cardiac fibrosis, and heart failure, where dual blockade of steroidogenic CYPs has demonstrated therapeutic potential [2].

SAR Campaigns for CYP11B Selectivity

The quantitative selectivity ratio (9.25-fold) and the availability of high-resolution crystallographic data (nearly planar geometry with defined torsion angles) position this compound as an informative starting point for SAR investigations [1]. Medicinal chemists can systematically modify the indene core or the 2-methyl substituent to explore the structural determinants of CYP11B1 versus CYP11B2 selectivity, leveraging the preorganized planar scaffold as a rigid template for fragment elaboration [2].

Physicochemical Benchmarking for Inhibitor Optimization

The compound's calculated LogP (~1.60) and TPSA (57.93 Ų) provide a baseline for optimizing the drug-likeness of indene-based CYP11B inhibitors [1]. Researchers can use these values to guide modifications aimed at improving solubility, reducing off-target binding, or enhancing membrane permeability, while retaining the core inhibitory activity against CYP11B1 and CYP11B2 [2].

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